![molecular formula C17H16N2O5 B12578395 2-{2-[(Carboxymethyl)(phenyl)amino]acetamido}benzoic acid CAS No. 192068-03-4](/img/structure/B12578395.png)
2-{2-[(Carboxymethyl)(phenyl)amino]acetamido}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{2-[(Carboxymethyl)(phenyl)amino]acetamido}benzoic acid is an organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a benzoic acid core, substituted with a carboxymethyl and phenylamino group, making it a versatile molecule in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(Carboxymethyl)(phenyl)amino]acetamido}benzoic acid can be achieved through the Ullmann reaction under microwave irradiation. This method involves the reaction of 2-chlorobenzoic acid with N-phenylglycine in the presence of potassium carbonate as a hydrochloric acid acceptor and copper(I) chloride as a catalyst. The reaction is carried out in n-butanol containing less than 20% water .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the Ullmann reaction under microwave irradiation provides a scalable and efficient approach. The use of microwave irradiation significantly reduces reaction times and improves yields, making it a promising method for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-{2-[(Carboxymethyl)(phenyl)amino]acetamido}benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid for nitration and halogens for halogenation.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Nitro and halogenated derivatives.
Applications De Recherche Scientifique
2-{2-[(Carboxymethyl)(phenyl)amino]acetamido}benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of 2-{2-[(Carboxymethyl)(phenyl)amino]acetamido}benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Phenylamino)benzoic acid: Shares a similar benzoic acid core but lacks the carboxymethyl group.
2-[(Carboxymethyl)(phenyl)amino]benzoic acid: Similar structure but without the acetamido group.
Uniqueness
2-{2-[(Carboxymethyl)(phenyl)amino]acetamido}benzoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both carboxymethyl and acetamido groups enhances its versatility in synthetic applications and potential therapeutic uses .
Propriétés
Numéro CAS |
192068-03-4 |
|---|---|
Formule moléculaire |
C17H16N2O5 |
Poids moléculaire |
328.32 g/mol |
Nom IUPAC |
2-[[2-[N-(carboxymethyl)anilino]acetyl]amino]benzoic acid |
InChI |
InChI=1S/C17H16N2O5/c20-15(18-14-9-5-4-8-13(14)17(23)24)10-19(11-16(21)22)12-6-2-1-3-7-12/h1-9H,10-11H2,(H,18,20)(H,21,22)(H,23,24) |
Clé InChI |
LZKPZVGWZPVUDZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N(CC(=O)NC2=CC=CC=C2C(=O)O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


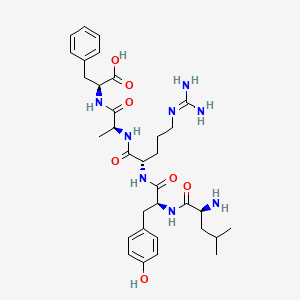
![4-Ethylspiro[7-oxabicyclo[4.1.0]heptane-3,3'-oxetane]](/img/structure/B12578317.png)
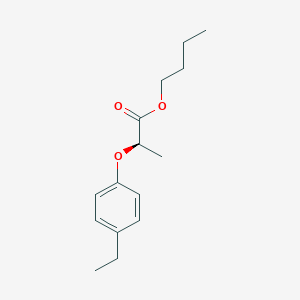
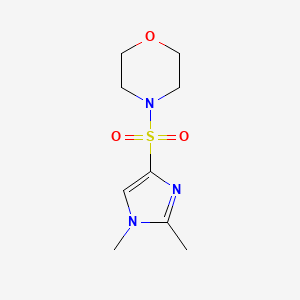

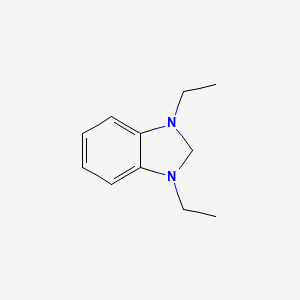
![1H-Azireno[2,3-c]isoquinoline](/img/structure/B12578352.png)

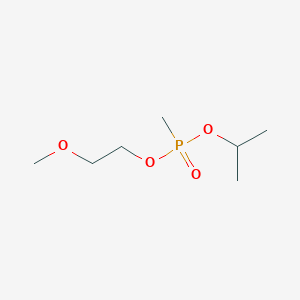
![3,7,8-Trihydroxy-2H,5H-pyrano[3,2-c][1]benzopyran-2,5-dione](/img/structure/B12578363.png)
![3,3'-[1,3-Phenylenebis(methyleneoxy)]dipyridine](/img/structure/B12578376.png)
![4-Methyl-N-[2,2,2-trichloro-1-(4-nitro-phenylsulfanyl)-ethyl]-benzamide](/img/structure/B12578381.png)
![1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N-(3-chlorophenyl)-3-phenyl-](/img/structure/B12578384.png)

